
1-Carboxylic acid tert-butyl ester
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Overview
Description
1-Carboxylic acid tert-butyl ester is a chemical compound widely used in organic synthesis. It is known for its stability and ease of handling, making it a popular choice for protecting carboxylic acids during chemical reactions. The tert-butyl ester group is particularly useful due to its resistance to various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Carboxylic acid tert-butyl ester can be synthesized through several methods. One common method is the Steglich esterification, which involves the reaction of a carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as a catalyst . This method is efficient and yields high purity products, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Conversion back to carboxylic acids under acidic conditions.
Transesterification: Exchange of ester groups with alcohols.
Common Reagents and Conditions
DCC and DMAP: Used in Steglich esterification.
Tert-butyl hydroperoxide: Used in metal-free synthesis.
Bis(trifluoromethanesulfonyl)imide: Catalyst for industrial production.
Major Products Formed
Esters: Formed through esterification and transesterification reactions.
Carboxylic acids: Formed through hydrolysis.
Scientific Research Applications
1-Carboxylic acid tert-butyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-carboxylic acid tert-butyl ester involves the formation of a stable ester bond, which protects the carboxylic acid group from unwanted reactions. The tert-butyl group can be easily removed under acidic conditions, regenerating the carboxylic acid . This stability and ease of deprotection make it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl esters: Similar in function but less stable under acidic conditions.
Ethyl esters: Also used as protecting groups but have different reactivity profiles.
Uniqueness
1-Carboxylic acid tert-butyl ester is unique due to its high stability and ease of deprotection, making it more versatile and reliable compared to other ester protecting groups .
Properties
IUPAC Name |
tert-butyl 4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-16(2,3)22-15(21)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)23/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWLDAXUDKMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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